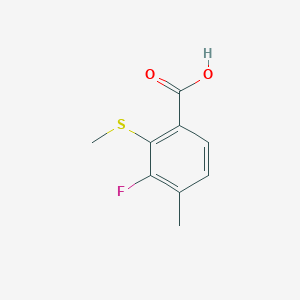

3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methyl-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKBXSZQGWPXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Methyl 2 Methylsulfanyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid reveals several plausible disconnection points, leading to different synthetic strategies. The primary disconnections involve the formation of the carbon-sulfur bond, the introduction of the carboxyl group, and the strategic use of directing groups to control the substitution pattern.

One logical disconnection is at the aryl-sulfur bond (C-S bond), leading to a 2-mercapto or 2-halo-3-fluoro-4-methylbenzoic acid intermediate and a methylating agent. This approach focuses on forming the thioether in the final steps of the synthesis.

A second key disconnection involves the carboxyl group (C-C bond), suggesting a late-stage carboxylation of a suitable aryl precursor. This strategy would rely on the formation of an organometallic species at the desired position, followed by quenching with carbon dioxide.

A third strategy involves building the substitution pattern around a pre-existing fluorinated toluene core. This approach would leverage the directing effects of the fluorine and methyl groups to introduce the other functionalities in a regioselective manner.

These primary disconnections give rise to the synthetic routes detailed in the following sections.

Established Synthetic Routes and Reaction Mechanisms

Several established synthetic methodologies can be envisioned for the synthesis of 3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid. These routes often rely on powerful organometallic techniques and cross-coupling reactions to achieve the desired substitution pattern.

Pathways Involving Directed Ortho-Metalation (DoM) Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both the carboxylic acid and fluorine atoms can serve as effective DMGs. semanticscholar.orgresearchgate.netrsc.org

One plausible DoM strategy starts from 3-fluoro-4-methylbenzoic acid. The carboxylic acid group can direct the lithiation to the 2-position. The resulting aryllithium species can then be reacted with a sulfur electrophile, such as dimethyl disulfide (CH₃SSCH₃), to introduce the methylsulfanyl group.

Reaction Scheme:

Directed Ortho-Metalation: 3-fluoro-4-methylbenzoic acid is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This selectively removes the proton at the C-2 position.

Sulfenylation: The resulting ortho-lithiated species is then quenched with dimethyl disulfide to form the desired 3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 3-Fluoro-4-methylbenzoic acid | s-BuLi, TMEDA | THF | -78 | - |

| 2 | ortho-lithiated intermediate | Dimethyl disulfide | THF | -78 to rt | 70-90 |

An alternative DoM approach could start from 2-fluoro-1-methyl-3-(methylsulfanyl)benzene. However, the synthesis of this starting material might be more complex. In this case, the fluorine atom would direct the lithiation, followed by carboxylation.

Suzuki-Miyaura and Other Cross-Coupling Approaches for Aryl-Sulfur Bond Formation

While the Suzuki-Miyaura reaction is most renowned for carbon-carbon bond formation, cross-coupling strategies for the formation of carbon-sulfur bonds have been developed and represent a viable approach. nih.govorganic-chemistry.org These methods typically employ palladium or copper catalysts to couple an aryl halide or triflate with a thiol or its equivalent.

A potential route for the synthesis of 3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid using this approach would involve:

Synthesis of a 2-halo-3-fluoro-4-methylbenzoic acid derivative: This precursor could be synthesized from 3-fluoro-4-methylbenzoic acid via halogenation.

Cross-coupling with a methylthiol equivalent: The 2-halo derivative would then be subjected to a palladium or copper-catalyzed cross-coupling reaction with a source of the methylthiol group, such as sodium thiomethoxide or by using a catalyst system that can utilize methyl mercaptan directly.

| Catalyst System | Aryl Halide | Sulfur Source | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(dba)₂ / Xantphos | Aryl Bromide | Sodium thiomethoxide | K₃PO₄ | Toluene | 100-120 | 65-85 |

| CuI / ligand | Aryl Iodide | Methyl mercaptan | Cs₂CO₃ | DMF | 110-130 | 70-90 |

Carboxylation Reactions on Fluorinated Aryl Precursors

The introduction of the carboxylic acid group via carboxylation of an organometallic intermediate is a fundamental transformation in organic synthesis. This strategy can be applied to the synthesis of the target molecule, starting from a precursor that already contains the fluoro, methyl, and methylsulfanyl groups.

The synthetic sequence would be:

Synthesis of 1-bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene: This key intermediate could be prepared through a multi-step synthesis starting from a simpler fluorotoluene derivative.

Formation of an organometallic reagent: The aryl bromide is converted to an organolithium or Grignard reagent by treatment with an appropriate metal, such as n-butyllithium or magnesium.

Carboxylation: The organometallic species is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield the final product.

Methylation of Thiol Intermediates

A common and effective strategy for the formation of thioethers is the alkylation of a corresponding thiol. In the context of synthesizing 3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, this would involve the preparation of 3-fluoro-4-methyl-2-mercaptobenzoic acid as a key intermediate.

The final step would be the S-methylation of this thiol. This can be achieved using a variety of methylating agents under basic conditions.

Common Methylating Agents for Thiols:

Methyl iodide (CH₃I): A highly reactive and common methylating agent. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Dimethyl sulfate ((CH₃)₂SO₄): Another effective methylating agent, often used under similar basic conditions.

Diazomethane (CH₂N₂): A potent but hazardous methylating agent that can be used for the methylation of acidic thiols.

| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Methyl iodide | K₂CO₃ | Acetone | rt-50 | 85-95 |

| Dimethyl sulfate | NaOH | Water/Methanol | rt | 80-90 |

Novel and Green Chemistry Approaches in the Synthesis of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. These "green chemistry" principles can be applied to the synthesis of 3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid. rsc.org

Potential Green Chemistry Approaches:

Catalyst Development: Utilizing more earth-abundant and less toxic metal catalysts, such as iron or copper, for cross-coupling reactions instead of palladium. nanomaterchem.com The use of heterogeneous catalysts that can be easily recovered and reused would also improve the greenness of the synthesis.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. For instance, some C-S cross-coupling reactions have been successfully performed in water. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. DoM followed by direct functionalization often has a high atom economy.

Energy Efficiency: Employing microwave-assisted synthesis to reduce reaction times and energy consumption.

For example, a greener approach to the aryl-sulfur bond formation could involve a copper-catalyzed coupling of a 2-halobenzoic acid derivative with a thiol in a recyclable solvent like polyethylene glycol (PEG) or even under solvent-free conditions. researchgate.net

Purification and Isolation Techniques in Laboratory Synthesis

After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For solid organic compounds like benzoic acid derivatives, recrystallization is the most common and effective purification technique. pitt.edualfa-chemistry.com

The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. ma.eduillinois.edu The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities are either very soluble or insoluble at all temperatures. youtube.com

The general procedure for recrystallization is as follows:

Interactive Data Table: Steps in Recrystallization| Step | Action | Purpose |

|---|---|---|

| 1. Solvent Selection | Test the solubility of the crude product in various solvents at hot and cold temperatures. | To find a solvent that dissolves the compound when hot but allows it to crystallize upon cooling. |

| 2. Dissolution | Dissolve the crude solid in a minimum amount of the hot (near-boiling) selected solvent. | To create a saturated solution from which pure crystals can form. Using the minimum volume maximizes recovery. |

| 3. Hot Filtration | If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel. | To remove solid impurities (e.g., dust, catalyst residue) that are not soluble in the hot solvent. |

| 4. Cooling | Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath. | To induce slow crystal formation. Slow cooling promotes the growth of larger, purer crystals. |

| 5. Isolation | Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel). | To separate the purified solid crystals from the solvent and dissolved impurities (mother liquor). |

| 6. Washing | Rinse the crystals on the filter with a small amount of cold solvent. | To wash away any remaining mother liquor adhering to the crystal surfaces. |

| 7. Drying | Dry the purified crystals, typically in a desiccator or a low-temperature oven. | To remove any residual solvent. |

Analytical Validation of Synthetic Products

Once purified, the identity and purity of the synthesized 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid must be confirmed through analytical methods. A combination of spectroscopic and chromatographic techniques is used for complete validation. bldpharm.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the structure of an organic molecule. They provide information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. The spectrum of the target compound would be expected to show distinct signals for the aromatic proton, the two methyl groups (on the ring and on the sulfur), and the acidic proton of the carboxyl group. rsc.orgnih.govipb.pt

Mass Spectrometry (MS): MS determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight (200.23 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F and C-S bonds. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of a compound. The sample is passed through a column, and a detector measures the retention time. A pure sample should ideally show a single, sharp peak. The percentage purity can be calculated from the area of the peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. It is particularly useful for analyzing complex mixtures and confirming the molecular weight of the main component separated by HPLC. mdpi.com

Interactive Data Table: Analytical Validation Techniques

| Technique | Information Provided | Expected Result for 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid |

|---|---|---|

| ¹H NMR | Structure, number and type of protons. | Signals for 1 aromatic proton, 3 protons of the aryl-CH₃, 3 protons of the S-CH₃, and 1 proton of the COOH. |

| ¹³C NMR | Carbon skeleton, number of unique carbons. | Signals for 9 unique carbon atoms (6 aromatic, 1 carboxyl, and 2 methyl carbons). |

| Mass Spectrometry (MS) | Molecular weight. | A molecular ion peak corresponding to the mass of the compound (200.23). |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Characteristic stretches for O-H (broad), C=O, C-F, and C-S bonds. |

| HPLC | Purity assessment. | A single major peak indicating a high degree of purity (e.g., >97%). |

Chemical Reactivity and Derivatization Research of 3 Fluoro 4 Methyl 2 Methylsulfanyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a wide array of functional analogues.

Esterification and Amidation Reactions in Research Applications

Esterification of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid can be achieved through various established methods. Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, are generally applicable. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. These methods facilitate the formation of esters under milder conditions.

Amidation reactions represent another critical pathway for the derivatization of this benzoic acid. The formation of amides is often a key step in the synthesis of biologically active molecules. Similar to esterification, the carboxylic acid can be activated using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) to facilitate amide bond formation with a primary or secondary amine. For instance, the synthesis of N-pyridyl and pyrimidine (B1678525) benzamides as potassium channel openers has been reported using condensation reactions involving similar fluorinated benzoic acids, highlighting the utility of this transformation.

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl Ester |

| Esterification | Alcohol, DCC/DMAP, Room Temperature | Alkyl Ester |

| Amidation | Amine, HATU, HOBt, DIPEA, DMF | Amide |

Reduction and Decarboxylation Pathways

The carboxylic acid moiety can be reduced to the corresponding primary alcohol, (3-fluoro-4-methyl-2-(methylsulfanyl)phenyl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. The resulting benzyl (B1604629) alcohol can serve as a versatile intermediate for further functionalization.

Decarboxylation, the removal of the carboxylic acid group, from aromatic rings can be challenging and often requires harsh conditions. For 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, thermal decarboxylation would likely require high temperatures and potentially a catalyst. Alternative methods, such as the Barton decarboxylation, which involves conversion to a thiohydroxamate ester followed by radical-induced cleavage, could offer a milder route to 2-fluoro-1-methyl-3-(methylsulfanyl)benzene.

| Reaction | Reagents and Conditions | Product |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | (3-fluoro-4-methyl-2-(methylsulfanyl)phenyl)methanol |

| Decarboxylation | Heat, Catalyst (e.g., Copper) | 2-fluoro-1-methyl-3-(methylsulfanyl)benzene |

Anhydride and Acyl Halide Formation for Downstream Synthesis

For further synthetic manipulations, 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid can be converted into more reactive derivatives such as acid anhydrides and acyl halides. The formation of the corresponding acyl chloride is a common and useful transformation. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-fluoro-4-methyl-2-(methylsulfanyl)benzoyl chloride is a highly reactive intermediate that can readily undergo reactions with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a dehydrating agent like acetic anhydride. Mixed anhydrides can also be synthesized, which are useful in specific acylation reactions.

| Derivative | Reagents and Conditions |

| Acyl Chloride | SOCl₂ or (COCl)₂, Heat |

| Symmetric Anhydride | Acetic Anhydride, Heat |

Transformations Involving the Fluoro Substituent

The fluorine atom on the aromatic ring provides another handle for chemical modification, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Arenes

The fluorine atom of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The success of such reactions is highly dependent on the electronic nature of the aromatic ring. The presence of the electron-withdrawing carboxylic acid group, particularly when deprotonated to the carboxylate, can activate the ring towards nucleophilic attack. However, the electron-donating nature of the methyl and methylsulfanyl groups may counteract this activation.

Research on unprotected ortho-fluoro- and ortho-methoxybenzoic acids has shown that they can undergo substitution with organolithium and Grignard reagents in the absence of a metal catalyst. This suggests that similar transformations could be possible for 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, allowing for the introduction of various alkyl or aryl groups at the C3 position. The reaction is presumed to proceed via precoordination of the organometallic reagent with the substrate, followed by an addition-elimination sequence.

Defluorination Studies and Aromatic Functionalization

While specific defluorination studies on 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid have not been extensively reported, various methods for the defluorination of fluoroaromatic compounds are known and could be explored. These methods can be broadly categorized into reductive, oxidative, and hydrolytic processes. Reductive defluorination can be achieved using methods such as catalytic hydrogenation or with dissolving metal reductions. Photochemical methods have also been employed for the defluorination of certain fluorinated compounds.

Modifications and Oxidations of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group is a versatile functional handle that can undergo various transformations, primarily oxidation, desulfurization, and cleavage.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfone. These reactions are typically achieved using common oxidizing agents. The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant and the reaction conditions.

Oxidation to Sulfoxide: The oxidation of aryl methyl sulfides to sulfoxides is a common transformation. Reagents such as hydrogen peroxide (H₂O₂) in the presence of an acid catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, are effective for this purpose. researchgate.netderpharmachemica.com For instance, the oxidation of thioanisole (B89551) (methyl phenyl sulfide) with one equivalent of an oxidizing agent selectively yields methyl phenyl sulfoxide. It is anticipated that 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid would react similarly to produce 3-Fluoro-4-methyl-2-(methylsulfinyl)benzoic acid.

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) with an excess of a strong oxidizing agent, leads to the formation of the corresponding sulfone. Reagents like potassium permanganate (B83412) (KMnO₄), or an excess of H₂O₂ or m-CPBA, are commonly employed for this transformation. researchgate.netderpharmachemica.com Therefore, treatment of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid with a sufficient amount of an oxidizing agent is expected to yield 3-Fluoro-4-methyl-2-(methylsulfonyl)benzoic acid.

| Starting Material | Reagent(s) | Product |

| 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid | 1 eq. H₂O₂ or m-CPBA | 3-Fluoro-4-methyl-2-(methylsulfinyl)benzoic acid |

| 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid | ≥2 eq. H₂O₂ or m-CPBA, KMnO₄ | 3-Fluoro-4-methyl-2-(methylsulfonyl)benzoic acid |

| 3-Fluoro-4-methyl-2-(methylsulfinyl)benzoic acid | H₂O₂ or m-CPBA | 3-Fluoro-4-methyl-2-(methylsulfonyl)benzoic acid |

Desulfurization and Thioether Cleavage Reactions

The carbon-sulfur bond in the methylsulfanyl group can be cleaved through desulfurization or other thioether cleavage reactions, leading to the removal of the sulfur-containing moiety.

Desulfurization: A widely used method for the reductive cleavage of C-S bonds is treatment with Raney Nickel. researchgate.net This reaction typically results in the replacement of the sulfur-containing group with hydrogen. For 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, desulfurization with Raney Nickel would be expected to yield 3-Fluoro-4-methylbenzoic acid. The conditions for such reactions often involve heating the substrate with a slurry of Raney Nickel in a solvent like ethanol.

Thioether Cleavage: Other methods for thioether cleavage exist, although they are less common than desulfurization with Raney Nickel for simple aryl methyl sulfides. These can involve strong acids, Lewis acids, or other specific reagents, but their applicability to the target molecule would require experimental verification.

| Starting Material | Reagent(s) | Product |

| 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid | Raney Nickel, Ethanol, Heat | 3-Fluoro-4-methylbenzoic acid |

Investigation of Methylsulfanyl as a Directing Group

The methylsulfanyl group is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediates for ortho and para attack. However, the directing effect in a polysubstituted ring like that of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is more complex due to the interplay of all substituents.

Aromatic Ring Functionalization and Electrophilic Substitution Studies

The aromatic ring of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is substituted with four different groups, each influencing the regioselectivity of further electrophilic substitution reactions. The directing effects of these groups are as follows:

-COOH (Carboxylic acid): A deactivating and meta-directing group. quora.com

-F (Fluoro): A deactivating but ortho-, para-directing group.

-CH₃ (Methyl): An activating and ortho-, para-directing group.

-SCH₃ (Methylsulfanyl): An activating and ortho-, para-directing group.

The outcome of an electrophilic substitution reaction will depend on the combined electronic and steric effects of these substituents. A qualitative analysis suggests the following:

The positions ortho and para to the activating methyl and methylsulfanyl groups will be activated.

The position meta to the deactivating carboxylic acid group will be favored.

The position ortho to the fluoro group will be deactivated by its inductive effect, but the para position will be activated by resonance.

Considering the positions on the ring, the C5 position is para to the methylsulfanyl group and ortho to the methyl group, making it a likely site for electrophilic attack. The C6 position is ortho to the methylsulfanyl group. The steric hindrance from the adjacent carboxylic acid and methyl groups will also play a significant role in determining the final product distribution.

Potential electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the ring. rsc.org

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom. google.com

Friedel-Crafts Alkylation and Acylation: These reactions would introduce an alkyl or acyl group, respectively, although the deactivating effect of the carboxylic acid group might hinder these reactions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzoic acid |

Stereochemical Considerations in Derivatives of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid (if applicable to chiral analogues)

The parent molecule, 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, is achiral. However, chirality can be introduced through derivatization.

Chiral Sulfoxides: The oxidation of the methylsulfanyl group to a sulfoxide creates a stereocenter at the sulfur atom. The resulting 3-Fluoro-4-methyl-2-(methylsulfinyl)benzoic acid would exist as a pair of enantiomers. The synthesis of a single enantiomer would require either an asymmetric oxidation method or the resolution of the racemic mixture. Asymmetric oxidation of sulfides can be achieved using chiral oxidizing agents or catalysts. mdpi.com

Currently, there is no specific information in the scientific literature regarding the synthesis or stereochemical analysis of chiral derivatives of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid. Further research would be needed to explore this aspect of its chemistry.

Lack of Publicly Available Research Hinders a Detailed Application-Focused Analysis of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid

Following an extensive search of scientific literature and patent databases, it has been determined that there is a significant lack of publicly available information regarding the specific applications of the chemical compound 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid in advanced organic synthesis. While the compound is available from several chemical suppliers, indicating its use in research and development, detailed studies outlining its role as a building block in medicinal and agrochemical chemistry, as specified in the requested article structure, could not be located.

The inquiry sought to detail the compound's utility as a precursor for medicinal chemistry scaffolds and as an intermediate in the synthesis of agrochemical molecules. The planned structure was to include subsections on its use in designing novel heterocyclic systems, generating scaffold diversity for ligand design, and preparing fragments for complex biological molecules. Additionally, its role in developing herbicidal and pesticidal analogs and synthesizing agrochemical lead compounds was to be explored.

Despite targeted searches using the compound's chemical name and CAS number (2091775-92-5), no specific examples, reaction schemes, or research findings emerged that would allow for a substantive discussion on these topics. General literature exists on the use of other substituted benzoic acids in these fields, but the strict focus on 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid could not be maintained due to the absence of direct research evidence.

This indicates that while 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid may be utilized in proprietary or early-stage, unpublished research, its synthetic applications have not yet been widely reported in peer-reviewed journals or public patent filings. Consequently, the creation of a detailed, evidence-based article adhering to the proposed structure is not feasible at this time.

Applications of 3 Fluoro 4 Methyl 2 Methylsulfanyl Benzoic Acid As a Building Block in Advanced Organic Synthesis Research

Role in Materials Science and Polymer Chemistry Research

The unique combination of functional groups on the aromatic ring of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid makes it a promising candidate for the synthesis of advanced materials. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl and methylsulfanyl groups, along with the reactive carboxylic acid, provides a rich chemical handle for incorporation into larger systems.

In the realm of polymer chemistry, 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid could serve as a valuable monomer for the creation of functional polymers. The carboxylic acid group is amenable to various polymerization techniques, including condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The presence of the fluoro and methylsulfanyl groups on the polymer backbone would be expected to impart specific properties to the resulting material.

Potential Contributions of Functional Groups to Polymer Properties:

| Functional Group | Potential Impact on Polymer Properties |

| Fluoro Group | Increased thermal stability, chemical resistance, and hydrophobicity. Altered electronic properties. |

| Methylsulfanyl Group | Potential for post-polymerization modification (e.g., oxidation to sulfoxide (B87167) or sulfone), metal coordination, and influencing refractive index. |

| Methyl Group | Enhanced solubility in organic solvents and contribution to the polymer's conformational characteristics. |

| Benzoic Acid (as part of the backbone) | Rigidity and potential for tuning optoelectronic properties. |

While specific examples of polymers derived from 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid are not yet prevalent in the literature, its structural motifs suggest its utility in creating polymers for specialty applications, such as high-performance engineering plastics or materials with tailored optical or electronic properties.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the structure of the organic linker. 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid possesses the key features of a potential MOF ligand, primarily the carboxylic acid group, which can coordinate to metal centers.

The fluorine, methyl, and methylsulfanyl groups can be considered as "decorations" on the ligand that would line the pores of the resulting MOF. These groups can influence the framework's properties in several ways:

Pore Environment Modification: The fluorine and methylsulfanyl groups can tune the hydrophobicity and chemical affinity of the pores, potentially leading to selective adsorption of guest molecules.

Catalytic Activity: The sulfur atom in the methylsulfanyl group could act as a soft Lewis base, potentially serving as an active site for catalysis or for anchoring catalytic species.

Potential Research Directions for 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid in MOFs:

| Research Area | Rationale |

| Gas Storage and Separation | The tailored pore environment created by the fluoro and methylsulfanyl groups could lead to selective adsorption of specific gases. |

| Heterogeneous Catalysis | The potential for the sulfur atom to act as a catalytic site or to anchor metal nanoparticles could be explored. |

| Sensing | Changes in the coordination environment of the sulfur atom upon interaction with analytes could be transduced into a detectable signal. |

Further research is required to synthesize and characterize MOFs incorporating this ligand to validate these potential applications.

Development of Chemical Probes and Labeling Reagents in Research Contexts

The development of chemical probes and labeling reagents is crucial for understanding biological processes and for various analytical applications. The structure of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid suggests its potential as a scaffold for such tools. The carboxylic acid can be readily converted into a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an acyl chloride, allowing it to be conjugated to biomolecules like proteins or amino acids.

The fluorine atom can be useful for ¹⁹F NMR (Nuclear Magnetic Resonance) studies, providing a distinct signal that can be used to monitor the probe's environment or binding events without the background noise associated with ¹H NMR in biological samples. The methylsulfanyl group offers a site for further chemical modification or could potentially interact with specific biological targets.

Contributions to Synthetic Methodologies for Fluorinated and Sulfur-Containing Aromatics

3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is itself a product of advanced organic synthesis, and it can also serve as a starting material or intermediate in the development of new synthetic methodologies. Its polysubstituted nature makes it a valuable substrate for studying the regioselectivity of further aromatic substitutions.

The presence of both a fluorine atom and a sulfur-containing group on the same aromatic ring is a feature found in some agrochemicals and pharmaceuticals. Synthetic routes utilizing this compound could provide more efficient ways to access complex molecules containing this motif. For instance, the methylsulfanyl group can be oxidized to a sulfoxide or a sulfone, which are important functional groups in medicinal chemistry. Furthermore, the fluorine atom can direct orthopedic-lithiation, enabling the introduction of other functional groups at the 3-position.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Derivatives of 3 Fluoro 4 Methyl 2 Methylsulfanyl Benzoic Acid

Methodological Approaches for SAR/SPR Investigations

The journey to optimize a lead compound like 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid involves a systematic and often iterative process of chemical synthesis and biological testing. Modern drug discovery employs a combination of rational design and high-throughput screening techniques to efficiently navigate the vast chemical space and identify candidates with improved potency, selectivity, and pharmacokinetic profiles.

Rational drug design relies on a known three-dimensional structure of the biological target or a pharmacophore model derived from known active molecules. For derivatives of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, this approach would involve identifying the key interaction points of the parent molecule with its target. For instance, the carboxylic acid moiety is a common hydrogen bond donor and acceptor, the fluoro group can modulate electronic properties and metabolic stability, the methyl group can occupy a hydrophobic pocket, and the methylsulfanyl group offers a potential interaction point that can be explored for further modifications.

Once a pharmacophore model is established, combinatorial chemistry is a powerful tool for generating large, diverse libraries of related compounds for screening. nih.gov This technique allows for the systematic modification of different parts of the molecule. For the 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid scaffold, a combinatorial library could be generated by varying the substituents on the aromatic ring, modifying the alkyl group on the sulfur, or replacing the carboxylic acid with bioisosteres. The "split-and-pool" synthesis strategy is a common method in combinatorial chemistry that enables the rapid creation of millions of unique compounds. americanpeptidesociety.org

Computational methods are invaluable for prioritizing which compounds to synthesize, thereby saving significant time and resources. Virtual screening involves the use of computer algorithms to screen large databases of virtual compounds against a 3D model of a biological target. nih.gov Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy score. nih.gov

For derivatives of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, a virtual library can be designed by systematically modifying the core structure in silico. These virtual compounds can then be docked into the active site of a target protein. The docking scores, along with predictions of absorption, distribution, metabolism, and excretion (ADME) properties, help to select a smaller, more manageable set of promising candidates for actual synthesis and biological testing. researchgate.netsilae.it

Elucidation of Structural Modulations on Molecular Interactions in Research Models

The biological activity of a molecule is exquisitely sensitive to its three-dimensional structure and electronic properties. Subtle changes in the arrangement of atoms can lead to dramatic differences in binding affinity and efficacy.

The position and electronic nature of substituents on the benzoic acid ring are critical determinants of activity. The "ortho effect" is a well-documented phenomenon in which ortho-substituted benzoic acids often exhibit different properties (e.g., increased acidity) compared to their meta and para isomers, regardless of the substituent's electronic nature. uwec.eduresearchgate.net This is attributed to a combination of steric and electronic factors.

In the case of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, the ortho-methylsulfanyl group can influence the orientation of the carboxylic acid, which in turn affects its interaction with target residues. The fluorine atom at the 3-position and the methyl group at the 4-position further modulate the electronic landscape of the aromatic ring. Fluorine is a highly electronegative atom that can alter the acidity of the carboxylic acid and participate in hydrogen bonding or halogen bonding interactions.

To illustrate the impact of these modifications, consider the following hypothetical data for a series of analogs targeting a specific enzyme:

| Compound | R1 (at position 2) | R2 (at position 3) | R3 (at position 4) | IC50 (nM) |

|---|---|---|---|---|

| 1 | -SCH3 | -F | -CH3 | 50 |

| 2 | -OCH3 | -F | -CH3 | 250 |

| 3 | -SCH3 | -H | -CH3 | 150 |

| 4 | -SCH3 | -F | -H | 80 |

| 5 | -SCH3 | -Cl | -CH3 | 45 |

This data is illustrative and intended to demonstrate SAR principles.

From this hypothetical data, one could infer that the methylsulfanyl group at the ortho position is preferred over a methoxy (B1213986) group (Compound 1 vs. 2). The presence of a fluorine atom at the 3-position appears beneficial for activity (Compound 1 vs. 3), and a methyl group at the 4-position also contributes positively (Compound 1 vs. 4). Replacing fluorine with chlorine results in a slight improvement in potency (Compound 1 vs. 5), suggesting that a larger halogen may be tolerated or even favorable.

Steric hindrance from bulky substituents, particularly in the ortho position, can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. researchgate.net This has a significant impact on the molecule's conformation and its ability to bind to a receptor. While this can sometimes lead to a decrease in activity by disrupting optimal binding, it can also be beneficial by locking the molecule into a more active conformation or by preventing unwanted interactions.

The size and shape of substituents are therefore critical considerations in SAR studies. A larger alkyl group on the sulfur atom, for example, might provide better van der Waals contacts with a hydrophobic pocket in the target protein, but an excessively large group could clash with the protein surface and reduce affinity.

The following hypothetical data illustrates the effect of steric bulk on the ortho-substituent:

| Compound | Ortho-substituent (R1) | Relative Activity (%) |

|---|---|---|

| 1 | -SCH3 | 100 |

| 6 | -SCH2CH3 | 120 |

| 7 | -SCH(CH3)2 | 80 |

| 8 | -SC(CH3)3 | 30 |

This data is illustrative and intended to demonstrate steric effects.

In this illustrative table, increasing the size of the alkyl group from methyl to ethyl (Compound 1 vs. 6) leads to an increase in activity, suggesting a larger hydrophobic pocket is being engaged. However, further increasing the bulk to an isopropyl group (Compound 7) results in a decrease in activity, and a tert-butyl group (Compound 8) is even less active, indicating a steric clash.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analytics

QSAR and QSPR are computational techniques that aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physicochemical properties. nih.govchitkara.edu.in These models are powerful tools for predicting the activity of novel compounds and for gaining insight into the molecular features that are important for activity.

A typical QSAR model takes the form of a linear or non-linear equation that relates a biological response (e.g., IC50) to a set of molecular descriptors. These descriptors are numerical values that represent different aspects of the molecule's structure, such as:

Hydrophobicity descriptors: such as logP (the logarithm of the octanol-water partition coefficient), which quantifies the lipophilicity of the molecule.

Electronic descriptors: such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents. silae.it

Steric descriptors: such as Taft's steric parameter (Es) or molar refractivity (MR), which quantify the size and shape of substituents. pharmdbm.com

Topological descriptors: which are numerical representations of the molecular graph.

For a series of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid derivatives, a hypothetical QSAR equation might look like this:

log(1/IC50) = 0.5 * logP - 1.2 * σ_meta + 0.8 * Es_ortho + 2.5

This equation would suggest that activity increases with increasing lipophilicity (logP) and the steric bulk of the ortho-substituent (Es_ortho), while an electron-withdrawing group at the meta position (positive σ_meta) is detrimental to activity.

Once a statistically robust and predictive QSAR model is developed and validated, it can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis. This predictive analytics approach significantly accelerates the drug discovery and optimization process.

Derivation and Validation of Predictive Models for Chemical Properties

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are instrumental in forecasting the biological activity and chemical properties of novel compounds, thereby accelerating the drug discovery and development process. For derivatives of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, such models would be developed by correlating structural or physicochemical descriptors of the molecules with their observed activities or properties.

In the context of antibacterial activity, QSAR studies on benzoylaminobenzoic acid derivatives have highlighted the importance of hydrophobicity, molar refractivity, and aromaticity for their inhibitory action against enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov These studies reveal that increasing hydrophobicity and the presence of specific substituents like hydroxyl groups can enhance inhibitory activity, whereas the presence of heteroatoms in certain positions may decrease it. nih.gov

The development of a predictive model for derivatives of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid would involve the following steps:

Data Set Compilation: Synthesis of a series of derivatives with systematic structural variations and experimental determination of their biological activity (e.g., enzyme inhibition, antibacterial activity) or physicochemical properties (e.g., solubility, melting point).

Descriptor Calculation: Computation of a wide range of molecular descriptors for each derivative, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., log P), and topological descriptors.

Model Generation: Utilization of statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to establish a mathematical relationship between the calculated descriptors and the experimental data.

Model Validation: Rigorous validation of the generated model using internal (e.g., cross-validation) and external validation techniques to ensure its predictive power and robustness.

A hypothetical data table for a QSAR study on a series of benzoic acid derivatives might look as follows:

| Compound | Substituent (R) | log P | pKa | Biological Activity (IC₅₀, µM) |

| 1 | H | 2.10 | 4.20 | 50 |

| 2 | 4-Cl | 2.84 | 3.98 | 25 |

| 3 | 4-OCH₃ | 2.11 | 4.47 | 75 |

| 4 | 4-NO₂ | 1.85 | 3.44 | 15 |

This table is illustrative and does not represent actual data for derivatives of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid.

Ligand-Based and Structure-Based Design Principles in Research

The design of novel derivatives of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid for specific biological targets would employ both ligand-based and structure-based drug design principles.

Ligand-Based Design: In the absence of a known three-dimensional structure of the biological target, ligand-based design relies on the knowledge of molecules that are known to interact with the target. This approach assumes that molecules with similar structures are likely to exhibit similar biological activities. Key methods include:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. A pharmacophore model for a series of active benzoic acid derivatives could guide the design of new compounds that fit this model.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D steric and electrostatic fields of a set of ligands with their biological activities to generate a predictive model.

Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design can be employed. This powerful approach involves:

Molecular Docking: Computationally predicting the preferred orientation and binding affinity of a ligand to a target protein. This allows for the in-silico screening of virtual libraries of compounds and the rational design of derivatives with improved binding. For example, if 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid were identified as a hit in a screening campaign, its derivatives could be designed to optimize interactions with the active site of the target enzyme.

De Novo Design: Building novel ligands from scratch or by growing a fragment within the active site of the target protein.

Research on various benzoic acid derivatives has successfully utilized these principles. For instance, structure-based design has been pivotal in developing potent and selective inhibitors for various enzymes. acs.org

Conformational Analysis and Intermolecular Interaction Studies (e.g., hydrogen bonding, halogen bonding)

The three-dimensional conformation of a molecule and its potential for intermolecular interactions are fundamental to its physicochemical properties and biological activity. For 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid and its derivatives, these aspects are of significant interest.

Intermolecular Interactions: The functional groups present in 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid—carboxylic acid, fluorine, and methylsulfanyl—can participate in a variety of non-covalent interactions that dictate its crystal packing and its binding to biological targets.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). In the solid state, benzoic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. researchgate.netnih.gov This is a highly prevalent and stabilizing interaction.

Halogen Bonding: The fluorine atom, being an electronegative substituent, can participate in halogen bonding, where it acts as a halogen bond acceptor. It can also influence the electron distribution of the aromatic ring, potentially modulating other interactions.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems, which are important for stabilizing crystal structures and ligand-protein complexes. In some related structures, centroid-centroid distances indicative of π-π stacking have been observed. nih.gov

Sulfur-Containing Interactions: The methylsulfanyl group can participate in S···π and other non-covalent sulfur interactions, further influencing the molecular packing and binding properties.

A summary of potential intermolecular interactions is presented below:

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Carboxylic acid (O-H) | Carboxylic acid (C=O) | Primary interaction in crystal packing, often forming dimers. researchgate.netnih.gov |

| Halogen Bonding | - | Fluorine | Can influence molecular recognition and crystal engineering. |

| π-π Stacking | Aromatic ring | Aromatic ring | Contributes to the stability of stacked structures. nih.gov |

| C-H···O Interaction | C-H (aromatic, methyl) | Carboxylic acid (C=O) | Weak, but collectively significant for crystal packing. researchgate.net |

| C-H···π Interaction | C-H (methyl) | Aromatic ring | Further stabilizes molecular assemblies. nih.gov |

Understanding these conformational and interactive preferences is crucial for predicting the crystal structure of new derivatives and for designing molecules that can effectively bind to a specific biological target by forming favorable intermolecular contacts.

Theoretical and Computational Investigations on 3 Fluoro 4 Methyl 2 Methylsulfanyl Benzoic Acid and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

No published Density Functional Theory (DFT) studies were identified for 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid. Such studies would typically provide insights into the optimized molecular geometry, bond lengths, bond angles, and electronic properties like charge distribution and dipole moment.

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

No Frontier Molecular Orbital (FMO) analysis for 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid was found in the public domain. This type of analysis is crucial for understanding the compound's reactivity, identifying the sites for electrophilic and nucleophilic attack, and predicting its behavior in chemical reactions by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Dynamics (MD) Simulations for Conformational Landscapes

There are no available Molecular Dynamics (MD) simulation studies for 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid. MD simulations would offer a dynamic perspective on the molecule's behavior over time, revealing its conformational flexibility, solvent interactions, and the stability of different spatial arrangements.

In silico Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

No computational predictions of the spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid have been published. These in silico predictions, when correlated with experimental data, are invaluable for structural elucidation and characterization. While experimental spectroscopic data may exist, specific computational predictions were not found.

Computational Design and Virtual Synthesis of Novel Analogs

There is no available research detailing the computational design or virtual synthesis of novel analogs based on the 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid scaffold. Such studies would involve modifying the lead structure and evaluating the properties of the new virtual compounds to identify potential candidates with improved characteristics.

Docking Studies and Molecular Modeling for Ligand-Target Interactions (in research models, e.g., protein-ligand binding prediction for design)

No specific molecular docking or modeling studies investigating the interaction of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid with any biological targets were found in the reviewed literature. These computational techniques are essential in drug discovery and design to predict the binding affinity and mode of interaction between a small molecule and a protein target.

Advanced Analytical Characterization Methodologies for Research on 3 Fluoro 4 Methyl 2 Methylsulfanyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid. By analyzing the magnetic properties of its atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The methyl protons of the 4-methyl group and the 2-(methylsulfanyl) group will each present as a singlet, with their chemical shifts influenced by the electronic environment. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for the parent compound, 3-fluoro-4-methylbenzoic acid, shows characteristic chemical shifts that can be used to predict the spectrum of the target molecule. chemicalbook.com The introduction of the methylsulfanyl group at the 2-position will induce shifts in the signals of the nearby carbon atoms. The carbon atom directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov For 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. spectrabase.comspectrabase.com Coupling between the fluorine atom and nearby protons will result in the splitting of this signal, providing further structural insights. The typical chemical shift range for aromatic fluorine compounds is between +80 to +170 ppm relative to CFCl₃. ucsb.edu

Advanced pulse sequences, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further aiding in the complete assignment of the ¹³C NMR spectrum. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 | 165 - 175 |

| Ar-H | 7.0 - 8.0 | 115 - 165 |

| 4-CH₃ | ~2.3 | ~15 |

| 2-SCH₃ | ~2.5 | ~20 |

| C-F | - | 155 - 165 (d, ¹JCF ≈ 250 Hz) |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-dimensional NMR experiments are powerful techniques for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, COSY would show correlations between the coupled aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). youtube.com This is invaluable for assigning the carbon signals corresponding to the aromatic CH groups and the methyl groups.

Table 2: Expected Key HMBC Correlations for 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid

| Proton Signal | Correlated Carbon Signals |

| 4-CH₃ | C3, C4, C5 |

| 2-SCH₃ | C1, C2, C3 |

| Aromatic Protons | Other Aromatic Carbons, Carboxyl Carbon |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with high precision. tandfonline.comtandfonline.com This allows for the calculation of the elemental formula of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, confirming its atomic composition. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For aromatic carboxylic acids, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). libretexts.org The presence of the methylsulfanyl group would likely lead to characteristic fragmentation patterns involving the sulfur atom. youtube.comresearchgate.net

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid

| m/z of Fragment Ion | Proposed Neutral Loss |

| [M - H₂O]⁺ | Loss of water |

| [M - COOH]⁺ | Loss of the carboxyl group |

| [M - SCH₃]⁺ | Loss of the methylsulfanyl radical |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), C-F stretching, C-S stretching, and various aromatic C-H and C=C stretching and bending vibrations. researchgate.netresearchgate.netdocbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-S and aromatic ring vibrations are often strong in the Raman spectrum. This technique can be particularly useful for analyzing the low-frequency vibrations of the molecule.

Table 4: Expected Characteristic Vibrational Frequencies for 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| C-F | C-F stretch | 1000 - 1400 |

| C-S | C-S stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound and its derivatives.

While specific crystallographic data for derivatives of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid are not widely published, the analysis of related benzoic acid structures provides a strong precedent for the types of structural features that can be anticipated. For instance, benzoic acid and its derivatives commonly form centrosymmetric dimers in the solid state through robust hydrogen bonding between their carboxylic acid groups. nih.gov This dimerization is a predominant supramolecular synthon that significantly influences the crystal packing and physical properties of these compounds.

An example of the type of data obtained from a single-crystal X-ray diffraction study on a related substituted benzoic acid is presented below.

Table 1: Example Crystallographic Data for a Substituted Benzoic Acid Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.345(6) |

| b (Å) | 5.678(3) |

| c (Å) | 18.912(8) |

| β (°) | 101.56(3) |

| Volume (ų) | 1297.1(10) |

| Key Structural Feature | Centrosymmetric acid-acid dimers via O-H···O hydrogen bonds. nih.gov |

Chromatographic Techniques for Purity Assessment and Separation in Research Samples

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, complementary techniques used for these purposes.

High-Performance Liquid Chromatography is the premier technique for determining the purity of non-volatile organic compounds like 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid. The development of a robust reversed-phase HPLC (RP-HPLC) method is critical for separating the main compound from potential impurities arising during synthesis, such as isomers, starting materials, or by-products.

Method development typically begins with the selection of a suitable stationary phase, most commonly a C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase composition is then optimized to achieve adequate retention and resolution. A typical mobile phase for a benzoic acid derivative consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. ekb.eg The pH of the aqueous buffer is a critical parameter, as it controls the ionization state of the carboxylic acid group, thereby influencing its retention time. libretexts.org Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities. ekb.eg

Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. For validation, the method is assessed according to International Conference on Harmonisation (ICH) guidelines for parameters including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). ekb.eg

Table 2: Illustrative RP-HPLC Method Parameters for Analysis of a Fluorinated Benzoic Acid

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size ekb.eg |

| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 with phosphoric acid ekb.eg |

| Mobile Phase B | Acetonitrile/Methanol/Water (70:20:10 v/v/v) ekb.eg |

| Gradient Program | Time (min)/%B: 0/5, 5/5, 35/50, 45/90, 55/90, 60/5 ekb.eg |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C ekb.eg |

| Detection Wavelength | 254 nm thermofisher.com |

| Injection Volume | 15 µL ekb.eg |

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds. However, molecules containing polar functional groups, such as the carboxylic acid in 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, are generally non-volatile and require chemical modification (derivatization) prior to GC analysis. researchgate.net

A common derivatization strategy for carboxylic acids is silylation, which involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.netnih.gov The resulting TMS ester is significantly more volatile and thermally stable, making it well-suited for GC analysis.

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 type column). researchgate.net The separated components then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules (typically via electron ionization) and fragments them into a unique, reproducible pattern that allows for confident identification by comparison with mass spectral libraries. nih.govresearchgate.net

Table 3: Typical GC-MS Parameters for Analysis of a Silylated Benzoic Acid Derivative

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS (trimethylchlorosilane) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (DB-5 or equivalent) researchgate.net |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |

| MS Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 650 amu nih.gov |

Future Research Directions and Emerging Trends for 3 Fluoro 4 Methyl 2 Methylsulfanyl Benzoic Acid

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The development of automated synthesis and high-throughput experimentation (HTE) has revolutionized the process of drug discovery and materials science. nih.gov Benzoic acid derivatives are frequently utilized in these platforms due to their versatility as building blocks. The structure of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is well-suited for integration into such automated workflows.

Future research could focus on developing robust and predictable synthetic routes that are amenable to automation. For instance, late-stage functionalization techniques, such as iridium-catalyzed C-H amination of complex benzoic acids, have been successfully adapted for HTE. nih.gov Similar methodologies could be explored for the targeted modification of the aromatic ring of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, allowing for the rapid generation of diverse compound libraries. The operational simplicity and tolerance to various functional groups of such methods make them ideal for automated platforms, which could significantly accelerate the discovery of new bioactive molecules or materials derived from this scaffold. nih.gov

Table 1: Potential Automated Reactions for Derivatization

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Amide Coupling | Various amines, coupling agents (e.g., HATU, EDC) | Library of amide derivatives |

| Esterification | Various alcohols, acid or base catalysis | Library of ester derivatives |

| C-H Functionalization | Metal catalysts (e.g., Ir, Pd), various coupling partners | Diverse substitution patterns on the aromatic ring |

Application in Supramolecular Chemistry Research

Supramolecular chemistry, the study of systems involving non-covalent interactions, offers a pathway to construct complex and functional architectures from molecular building blocks. Benzoic acid derivatives are excellent candidates for supramolecular assembly due to their ability to form robust hydrogen-bonded dimers via their carboxylic acid groups. researchgate.net The presence of additional functional groups, such as the fluorine, methyl, and methylsulfanyl moieties in 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid, provides further opportunities for directing self-assembly through other non-covalent interactions like halogen bonding, C-H···π interactions, and sulfur-involved interactions. acs.orgmdpi.com

Future research could explore the co-crystallization of this compound with various nitrogen-containing bases to form binary or ternary co-crystals. acs.org The interplay of strong N-H···O or O-H···N hydrogen bonds with weaker C-H···O and other interactions could lead to the formation of intricate 2D or 3D frameworks. acs.org The thiomethyl group, in particular, could play a crucial role in directing the supramolecular architecture through sulfur-aromatic or sulfur-halogen interactions. Understanding and controlling these self-assembly processes could lead to the design of novel crystalline materials with tailored properties, such as specific host-guest recognition capabilities or interesting solid-state photophysical characteristics.

Exploration in Catalysis Research (e.g., as a ligand or co-catalyst)

The field of catalysis continually seeks novel ligands and co-catalysts to improve reaction efficiency, selectivity, and scope. The structure of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid contains a thioether group, which is a known coordinating moiety for various transition metals. Thioether-containing ligands have been successfully employed in a range of catalytic applications, including palladium-catalyzed C-H functionalization and rhodium-catalyzed cycloaddition reactions. princeton.edunih.gov

A promising direction for future research is the investigation of this compound as a ligand for transition metal catalysts. The sulfur atom of the methylsulfanyl group could coordinate to a metal center, potentially influencing the catalyst's electronic and steric properties. The carboxylic acid group could also play a role, either by acting as a secondary coordination site to form a bidentate ligand or by providing a handle for anchoring the catalyst to a solid support. For instance, thioether-functionalized N-heterocyclic carbene (NHC) ligands have shown high activity in Suzuki-Miyaura cross-coupling reactions when the sulfur atom is coordinated to the metal center. acs.org

Furthermore, benzoic acid derivatives can act as co-catalysts in certain reactions. For example, they have been used in cobalt-catalyzed C-H amination reactions. researchgate.net Research could explore the potential of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid to act as a co-catalyst, where its specific electronic and steric properties might offer advantages in terms of reactivity and selectivity.

Development of Advanced Computational Models for Accelerated Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For substituted benzoic acids, computational methods are used to study their self-association in solution, predict their acidity, and develop quantitative structure-activity relationship (QSAR) models. acs.orgucl.ac.ukresearchgate.net

Future research on 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid could leverage advanced computational models to accelerate the discovery of its potential applications. Molecular dynamics (MD) simulations could be employed to investigate its self-assembly behavior in different solvents, providing insights into the dominant intermolecular interactions that govern its supramolecular chemistry. ucl.ac.uk This understanding is crucial for controlling crystallization processes and designing new materials. acs.org

QSAR studies could be performed on a virtual library of derivatives to predict their biological activity, for instance, as enzyme inhibitors. nih.govnih.gov Such studies correlate molecular descriptors with observed activity and can guide the synthesis of more potent compounds. For example, QSAR models have been developed for benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III, highlighting the importance of parameters like hydrophobicity and aromaticity. nih.gov Similar models could be developed for derivatives of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid to guide the design of new therapeutic agents.

Table 2: Potential Computational Studies

| Computational Method | Research Goal | Predicted Outcome |

| Molecular Dynamics (MD) | Investigate self-association in various solvents | Understanding of supramolecular assembly mechanisms |

| Density Functional Theory (DFT) | Calculate electronic properties and reactivity | Prediction of catalytic and material properties |

| QSAR Modeling | Correlate structure with biological activity | Design of potent enzyme inhibitors or other bioactive molecules |

| Molecular Docking | Predict binding affinity to biological targets | Identification of potential therapeutic applications |

Potential for Derivatization into Photoactive or Electroactive Research Materials

The development of new photoactive and electroactive materials is a key area of materials science with applications in electronics, sensing, and energy conversion. Benzoic acid derivatives can serve as precursors for such materials. For instance, they have been incorporated into metal-organic frameworks (MOFs) to create photoactive materials. lu.se Additionally, functionalized benzoic acids are used in the synthesis of polymers for applications in organic electronics. cmu.edu